Tert-butyl prop-2-enoate;ethene;prop-2-enoic acid
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Overview
Description
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid: is a compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol . This compound is a polymer formed from the combination of tert-butyl prop-2-enoate, ethene, and prop-2-enoic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification Reaction: The synthesis of tert-butyl prop-2-enoate involves the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor.
Catalytic Synthesis: Another method involves the use of a strong acid cation exchange resin as a catalyst.
Industrial Production Methods
The industrial production of tert-butyl prop-2-enoate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Polymerization: Tert-butyl prop-2-enoate undergoes polymerization reactions to form various polymers with unique properties.
Substitution Reactions: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization Inhibitors: Monomethyl ether hydroquinone is often used as a polymerization inhibitor to prevent unwanted polymerization during the synthesis.
Major Products Formed
Scientific Research Applications
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl prop-2-enoate; ethene; prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylic acid and ethene components, which participate in the polymerization reactions. The pathways involved include free radical polymerization and ionic polymerization, depending on the reaction conditions and catalysts used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl methacrylate: Similar to tert-butyl prop-2-enoate, this compound is used in the synthesis of polymers with high transparency and adhesion properties.
Ethyl prop-2-enoate: Another ester of acrylic acid, used in the production of polymers with different mechanical properties.
Uniqueness
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid is unique due to its combination of monomers, which provides a balance of mechanical strength, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Properties
CAS No. |
25266-67-5 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
tert-butyl prop-2-enoate;ethene;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H4O2.C2H4/c1-5-6(8)9-7(2,3)4;1-2-3(4)5;1-2/h5H,1H2,2-4H3;2H,1H2,(H,4,5);1-2H2 |
InChI Key |
WCVLVFBLZSKUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C.C=C.C=CC(=O)O |
Related CAS |
25266-67-5 |
Origin of Product |
United States |
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